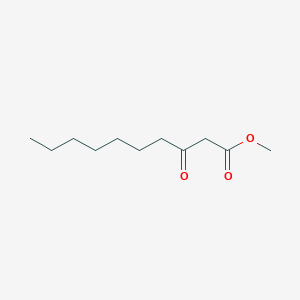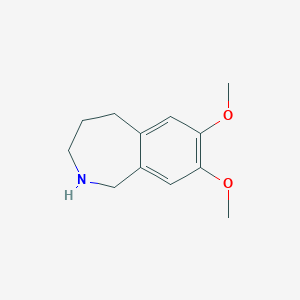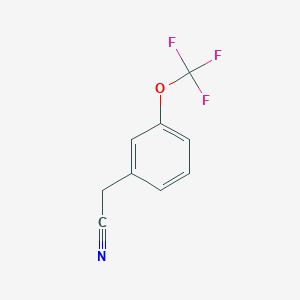
3-(Trifluoromethoxy)phenylacetonitrile
説明
3-(Trifluoromethoxy)phenylacetonitrile is a fluorinated organic compound that belongs to the broader class of trifluoromethyl ethers. The trifluoromethoxy group is known for its unique properties, significantly impacting the physical and chemical characteristics of compounds. This group is highly desirable in various fields, including materials science and medicinal chemistry, due to its ability to alter the properties of molecules in a predictable manner (Lee, Ngai, & Lee, 2018).
Synthesis Analysis
The synthesis of 3-(Trifluoromethoxy)phenylacetonitrile involves the introduction of the trifluoromethoxy group into phenylacetonitrile. While specific methods for synthesizing this exact compound were not identified, general approaches to synthesizing trifluoromethyl ethers can involve direct trifluoromethoxylation reactions. These processes have been developed and optimized over recent years, with catalytic approaches playing a crucial role in improving efficiency and selectivity (Lee, Ngai, & Lee, 2018).
Molecular Structure Analysis
The molecular structure of trifluoromethyl ethers, including 3-(Trifluoromethoxy)phenylacetonitrile, is characterized by the strong electron-withdrawing effect of the trifluoromethoxy group. This group significantly influences the electronic properties of the compound, potentially affecting its reactivity and stability. Density functional theory (DFT) calculations and vibrational spectroscopy studies, such as those conducted on similar compounds, provide insights into the molecular stability and hydrogen bond strength, crucial for understanding the compound's behavior in various conditions (Tayyari et al., 2007).
Chemical Reactions and Properties
3-(Trifluoromethoxy)phenylacetonitrile's chemical properties are influenced by the presence of both the trifluoromethoxy and the nitrile groups. These functionalities make it a versatile intermediate for various organic syntheses. The compound's reactivity can be explored through its involvement in nucleophilic substitution reactions, addition reactions, and its potential as a precursor for further functionalization. Research on trifluoromethyl ethers and related compounds highlights innovative strategies for introducing fluorinated motifs into organic molecules, significantly expanding their utility in synthetic chemistry (Lee, Ngai, & Lee, 2019).
科学的研究の応用
Field: Trifluoromethoxylation
- Methods of Application : Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . One such application involves the use of a photoredox catalyst [Ru (bpy) 3] (PF6) 2 and visible light irradiation .
- Results or Outcomes : The application of this method gave azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% . Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
Field: Proteomics Research
- Summary of Application : “3-(Trifluoromethoxy)phenylacetonitrile” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of proteins or in the study of protein interactions.
- Results or Outcomes : The outcomes of this research can also vary widely. In general, the goal of proteomics research is to gain a better understanding of protein structures and functions, which can have applications in a variety of scientific fields, including biology, medicine, and pharmacology .
Safety And Hazards
3-(Trifluoromethoxy)phenylacetonitrile is considered hazardous. It has hazard statements H301-H312-H315-H319-H332, indicating toxicity if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Personal protective equipment/face protection should be worn when handling this compound .
特性
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLPHJZVNJXHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333746 | |
| Record name | 3-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)phenylacetonitrile | |
CAS RN |
108307-56-8 | |
| Record name | 3-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(trifluoromethoxy)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



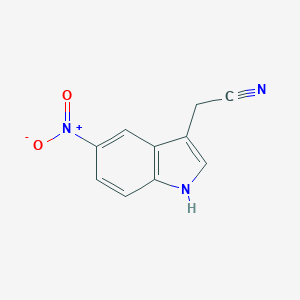
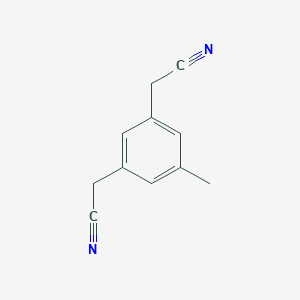

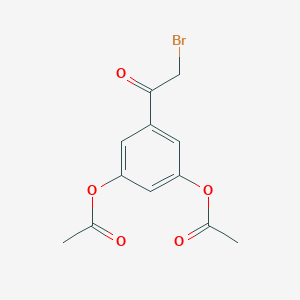
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
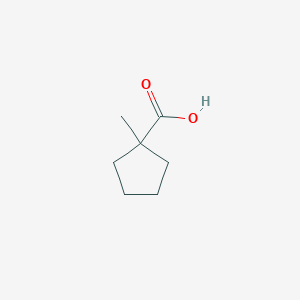
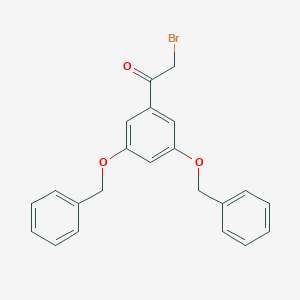
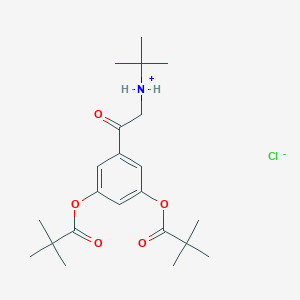
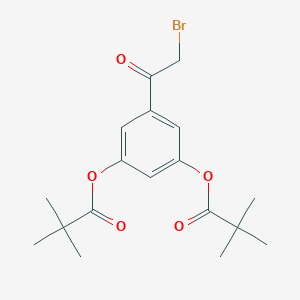
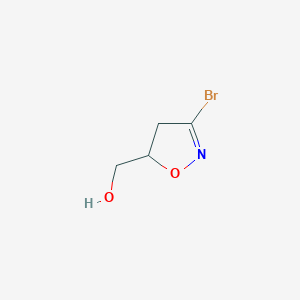
![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
